N,N-di(biphenyl-4-yl);-4'-iodobiphenyl-4-amine
Description
Structural Characterization of N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine reflects its tripartite structure:
- A central biphenyl group substituted at the 4'-position with an iodine atom.
- Two additional biphenyl-4-yl groups bonded to the amine nitrogen.
The molecular formula, C₃₆H₂₈IN , corresponds to a molecular weight of 601.5 g/mol . This formula arises from three biphenyl moieties (each contributing 12 carbons), one iodine atom, and a single amine group. The iodine substituent introduces significant molecular polarity and influences electronic conjugation across the aromatic system.
Table 1: Molecular formula breakdown
| Component | Contribution to Formula |
|---|---|
| Biphenyl groups | 3 × C₁₂H₁₀ = C₃₆H₃₀ |
| Iodine atom | 1 × I |
| Amine group | 1 × N |
| Adjustment | Subtract 2 H (amine) |
| Total | C₃₆H₂₈IN |
Crystallographic Data and Conformational Isomerism
Publicly available crystallographic data for this compound remain limited. However, analogous biphenyl-amine structures, such as bis(4-biphenylyl)amine , exhibit columnar liquid crystalline phases with hexagonal symmetry (p6mm) due to intense π-π stacking between aromatic cores. For N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine , the iodine atom’s steric bulk and polarizability likely perturb molecular packing. Computational models suggest a non-planar conformation, with dihedral angles between biphenyl units ranging from 30° to 45°, minimizing steric clashes while preserving conjugation.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound would feature:
- Aromatic protons : Resonances between δ 6.8–7.6 ppm, split into multiplets due to coupling between adjacent protons.
- Amine proton : A broad singlet near δ 5.5 ppm (if free) or absent due to deuterium exchange in DMSO-d₆.
In the ¹³C NMR spectrum , key signals include:
- Iodine-adjacent carbons : Deshielded to δ 135–140 ppm due to the iodine atom’s electronegativity.
- Amine-bearing carbon : A signal near δ 150 ppm, characteristic of aromatic amines.
Mass Spectrometric Fragmentation Patterns
The high-resolution mass spectrum would display a molecular ion peak at m/z 601.5 (C₃₆H₂₈IN⁺). Dominant fragmentation pathways include:
- Loss of iodine (127 u), yielding a fragment at m/z 474.5 .
- Cleavage of biphenyl-amine bonds, producing ions at m/z 295.1 (C₁₂H₁₀IN⁺) and m/z 306.3 (C₁₂H₁₁N⁺).
Infrared Vibrational Mode Assignments
Key IR absorptions include:
Computational Chemistry Studies
Density Functional Theory (DFT) Optimized Geometries
DFT calculations (B3LYP/6-311G) predict a twisted geometry, with biphenyl groups rotated 35° relative to the central ring. The iodine atom induces a dipole moment of **3.2 D , polarizing the electron density toward the amine group.
Table 2: Key DFT-derived bond parameters
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C-I | 2.10 | C-C-I: 120.5 |
| N-C (aromatic) | 1.42 | C-N-C: 120.0 |
Frontier Molecular Orbital Analysis
The HOMO (-5.2 eV) localizes on the amine and adjacent biphenyl units, while the LUMO (-1.8 eV) resides on the iodinated biphenyl ring. The HOMO-LUMO gap of 3.4 eV suggests moderate electronic stability, typical for conjugated aromatic amines.
Properties
Molecular Formula |
C36H28IN |
|---|---|
Molecular Weight |
601.5 g/mol |
IUPAC Name |
N-(1-iodo-4-phenylcyclohexa-2,4-dien-1-yl)-4-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C36H28IN/c37-36(26-24-33(25-27-36)30-14-8-3-9-15-30)38(34-20-16-31(17-21-34)28-10-4-1-5-11-28)35-22-18-32(19-23-35)29-12-6-2-7-13-29/h1-26H,27H2 |
InChI Key |
UUBMGKLHKVCYBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)I)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Amination of 4-Iodobiphenyl Derivatives
A common and efficient route to prepare N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine involves the palladium-catalyzed coupling of 4-iodobiphenyl with diphenylamine or its biphenyl-substituted analogues.
| Parameter | Details |
|---|---|
| Catalyst | Palladium acetate or Pd(0) complexes (e.g., Pd2(dba)3, Pd(dppf)Cl2) |
| Ligand | Tri-tert-butylphosphine or other bulky phosphine ligands |
| Base | Sodium tert-butoxide or potassium tert-butoxide |
| Solvent | Toluene, xylene, or hexane |
| Temperature | 90–130 °C |
| Reaction time | 2–50 hours |
| Atmosphere | Inert (nitrogen or argon) |
Example synthesis (adapted from related compounds):
- Mix 4-iodobiphenyl (or 4-bromobiphenyl as a precursor), diphenylamine, sodium tert-butoxide, palladium acetate, and tri-tert-butylphosphine in toluene.
- Heat the mixture at 90–130 °C under nitrogen for several hours (typically 4–10 h).
- After completion, cool, quench with water, extract the organic layer, and purify by column chromatography.
This method yields the triarylamine with high purity and yields ranging from 70% to over 90% depending on exact conditions and substrates.
Stepwise Synthesis via Intermediate Formation
An alternative approach involves:
Synthesis of N,N-di(biphenyl-4-yl)acetamide intermediate:
- React 4-bromobiphenyl with acetamide under palladium catalysis with a nitrogen-containing ligand and base.
- Purify the di(4-biphenyl)acetamide intermediate by column chromatography.
Deacetylation to form the target amine:
- Treat the intermediate with a strong base (e.g., sodium hydroxide or potassium tert-butoxide) in an appropriate solvent.
- Heat to remove the acetyl protecting group, yielding the free amine.
This method is noted for its safety, environmental friendliness, and suitability for industrial scale-up.
Detailed Reaction Data and Yields
| Compound/Step | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| N,N-di(biphenyl-4-yl)amine (general) | 73–96 | Pd catalyst, tri-tert-butylphosphine, sodium tert-butoxide, toluene/xylene, 90–130 °C, 2–10 h | High yields with inert atmosphere; purification by silica gel chromatography |
| Intermediate di(4-biphenyl)acetamide | Not specified | Pd catalyst, nitrogen ligand, base, solvent, heating | Purified by column chromatography; precursor for amine formation |
| Deacetylation step | High | Base treatment, heating | Efficient removal of acetyl group to yield target amine |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): 1H-NMR spectra confirm aromatic proton environments consistent with biphenyl and amine substitution patterns.
- Mass Spectrometry (MS): Molecular ion peaks correspond to expected molecular weights (e.g., m/z ~736 for related triarylamines).
- UV-Vis and Fluorescence Spectroscopy: Absorption peaks around 380–440 nm and emission peaks in the blue region confirm conjugation and electronic structure.
- Cyclic Voltammetry (CV): Used to determine HOMO-LUMO levels, important for electronic applications of these compounds.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst System | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Pd-catalyzed amination | 4-iodobiphenyl, diphenylamine | Pd(OAc)2, tri-tert-butylphosphine | 90–130 °C, 2–10 h, inert | 73–96 | High yield, straightforward | Requires inert atmosphere |
| Stepwise via acetamide intermediate | 4-bromobiphenyl, acetamide | Pd catalyst, nitrogen ligand | Heating, base treatment | High | Safe, scalable, environmentally friendly | More steps, longer process |
Chemical Reactions Analysis
Types of Reactions
N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobiphenyl group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as K3PO4 or NaOH.
Solvents: Toluene, DMF, or ethanol.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures .
Scientific Research Applications
Organic Electronics
1.1 Organic Light-Emitting Diodes (OLEDs)
The primary application of N,N-di(biphenyl-4-yl);-4'-iodobiphenyl-4-amine is as a hole transport material (HTM) in OLEDs. Its electron-rich nature allows for efficient charge transport, which is crucial for the performance of OLED devices. The compound exhibits a high hole mobility, making it suitable for use in the emissive layers of OLEDs, where it enhances device efficiency and reduces driving voltage requirements.
Key Properties:
- HOMO Energy Level: Approximately 5.5 eV
- LUMO Energy Level: Approximately 2.3 eV
- Thermal Stability: High thermal stability with a decomposition temperature above 375 °C
Case Studies:
Recent studies have demonstrated that incorporating this compound into OLED architectures leads to improved external quantum efficiency (EQE) and device longevity due to its ability to form exciplexes with other materials in the device layer .
Organic Photovoltaics (OPVs)
This compound is also explored for use in OPVs. Its properties facilitate effective charge separation and transport within the photovoltaic layers, contributing to higher power conversion efficiencies.
Research Findings:
Research has shown that devices utilizing this compound exhibit enhanced light absorption and improved charge carrier mobility, which are critical parameters for optimizing OPV performance .
Biochemical Applications
3.1 Interaction with Biological Molecules
Beyond its electronic applications, this compound has been studied for its biochemical interactions. The compound's electron-rich characteristics allow it to interact with various biomolecules, influencing enzymatic activities and cellular processes.
Mechanisms of Action:
Studies indicate that the compound can modulate gene expression related to oxidative stress responses, enhancing cellular resilience against damage . This property opens avenues for potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine involves its interaction with specific molecular targets. The biphenyl and iodobiphenyl groups can interact with various enzymes and receptors, influencing their activity. The compound can also participate in electron transfer processes, making it valuable in electronic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents (halogens, alkoxy groups, aromatic systems) and core modifications. These variations significantly impact physicochemical properties and applications.
Table 1: Substituent and Structural Variations
Electronic and Optoelectronic Properties
- Iodine vs. Chlorine/Bromine : The 4'-iodo substituent provides stronger spin-orbit coupling (due to iodine’s heavy atom effect), enhancing intersystem crossing in OLEDs. However, chloro/bromo analogs may exhibit better solubility due to smaller steric bulk .
- Thiophene Core () : Replacing a biphenyl group with thiophene increases electron delocalization, improving charge transport in organic field-effect transistors (OFETs) .
- Naphthyl Substituents () : Extended aromatic systems (e.g., naphthyl) enhance π-stacking, boosting charge carrier mobility in OLED emissive layers .
Thermal and Stability Profiles
- Thermal Stability : The biphenyldiamine core () exhibits high thermal stability (decomposition >300°C), making it suitable for high-temperature device fabrication .
Biological Activity
N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine, a compound featuring biphenyl and iodine moieties, has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by case studies and research findings.
1. Anticancer Activity
Recent studies have indicated that compounds similar to N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine exhibit significant anticancer properties. For instance, derivatives with similar structural features have been shown to inhibit cancer cell proliferation through mechanisms such as DNA binding and apoptosis induction.
Case Study:
A study evaluated the effects of related biphenyl derivatives on various cancer cell lines using the MTT assay. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxic effects against breast cancer cells (IC50 = 25 µM) and prostate cancer cells (IC50 = 30 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine | MCF-7 (Breast Cancer) | 25 |
| N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine | PC3 (Prostate Cancer) | 30 |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have revealed that it possesses antibacterial properties against various strains of bacteria.
Research Findings:
In a comparative study of antimicrobial activities, N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL for both organisms .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
The biological activity of N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, inhibiting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The presence of iodine may facilitate ROS production, leading to oxidative stress in cancer cells.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.
Q & A
Basic Question: What are the recommended synthetic strategies for obtaining high-purity N,N-di(biphenyl-4-yl)-4'-iodobiphenyl-4-amine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Utilize Ullmann or Buchwald-Hartwig coupling to introduce diarylamine groups, ensuring stoichiometric control of biphenyl-4-amine precursors.
- Step 2: Perform iodination at the 4'-position using iodinating agents like NIS (N-iodosuccinimide) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in toluene/ethanol to achieve >98% purity. Monitor intermediates using TLC and confirm final product structure via / NMR and HRMS .
Basic Question: How can X-ray crystallography be optimized for resolving structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for heavy iodine atoms. Collect high-resolution data (θ < 25°) to resolve biphenyl torsional angles.
- Refinement: Employ SHELXL for anisotropic refinement of non-H atoms. Address disorder in biphenyl groups using PART and SUMP instructions, and apply restraints to planar aromatic rings .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and verify Hirshfeld surface analysis for intermolecular interactions .
Advanced Question: How can researchers reconcile discrepancies between computational predictions and experimental UV-Vis/fluorescence data for this compound?
Methodological Answer:
- Computational Setup: Perform TD-DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (e.g., CHCl₃ via PCM model). Compare vertical excitation energies with experimental λmax.
- Experimental Calibration: Measure absorption/emission spectra in degassed solvents to exclude oxygen quenching. Use a integrating sphere for absolute quantum yield determination.
- Root Cause Analysis: If discrepancies exceed 0.3 eV, re-examine solvent polarity effects or assess potential aggregation-induced emission (AIE) behavior via concentration-dependent studies .
Advanced Question: What strategies mitigate crystallographic disorder in the biphenyl moieties during structural refinement?
Methodological Answer:
- Modeling: Split disordered biphenyl groups into two or more positions with occupancy refinement. Apply geometric restraints (e.g., DFIX, FLAT) to maintain bond lengths/angles.
- Thermal Motion Analysis: Use anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion. High ADPs (>0.1 Ų) suggest dynamic effects requiring TLS refinement.
- Validation Tools: Leverage OLEX2’s “SQUEEZE” to model solvent-accessible voids, reducing noise in electron density maps .
Advanced Question: How does the iodine substituent influence charge-transport properties in OLED applications?
Methodological Answer:
- Electronic Effects: The iodine atom’s polarizability enhances spin-orbit coupling, facilitating intersystem crossing (ISC) for triplet exciton utilization.
- Device Fabrication: Compare hole mobility using space-charge-limited current (SCLC) measurements in devices with/without iodine. A 10–20% increase in mobility suggests iodine’s role in stabilizing charge-transfer states.
- Performance Metrics: Optimize doping concentrations (e.g., 5–10 wt% in CBP host) to balance efficiency and operational stability. Reference bis(diarylamino)biphenyl derivatives (e.g., TPD-Ph) for analogous design principles .
Safety & Handling: What protocols are critical for safe laboratory handling of this iodinated compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste Disposal: Quench residual iodine with Na2S2O3 before aqueous disposal. Collect organic waste in halogenated solvent containers.
- Spill Management: Absorb spills with vermiculite, seal in airtight containers, and label for hazardous waste disposal. Avoid water contact to prevent HI formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
